N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Description
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-11-10-12(2)20-16(19-11)21-15(17)22-14(8-9-18-22)13-6-4-3-5-7-13/h3-7,9-10,14H,8H2,1-2H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORFSMUOOITPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2C(CC=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enones with Aminoguanidine Hydrochloride
The most widely documented approach involves cyclocondensation between 3-aryl-1-(2-hydroxyphenyl)enones and aminoguanidine hydrochloride. This method, adapted from ultrasound-assisted protocols , proceeds via a two-step mechanism:
Step 1: Formation of the Dihydropyrazole Core
A 3-aryl-1-(2-hydroxyphenyl)enone reacts with aminoguanidine hydrochloride in ethanol under ultrasonic irradiation (30–60 minutes). Potassium hydroxide acts as a base to deprotonate aminoguanidine, facilitating nucleophilic attack on the α,β-unsaturated ketone. The reaction forms a 4,5-dihydro-1H-pyrazole intermediate with a carboximidamide group at the 1-position.
Step 2: Coupling with 2-Chloro-4,6-dimethylpyrimidine
The intermediate is treated with 2-chloro-4,6-dimethylpyrimidine in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Triethylamine serves as a base to promote nucleophilic aromatic substitution, displacing the chloride atom on the pyrimidine ring.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Sonication Time | 45 minutes | +12% yield |
| Temperature (Step 2) | 90°C | 89% purity |
| Solvent (Step 2) | DMF | 78% yield |
This method achieves yields of 70–82% for the final product, with purity exceeding 95% after recrystallization in ethyl acetate-methanol (10:1) .
Pyrazole-Pyrimidine Coupling via Hydrazine Intermediates
An alternative route leverages pre-formed pyrazole-carboximidamide derivatives. As outlined in patent EP1197486A1 , 1H-pyrazole-1-carboxamidine hydrochlorides are synthesized by reacting pyrazole derivatives with cyanamide and gaseous HCl in aprotic solvents like dimethoxyethane.
Procedure
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Synthesis of 5-Phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine Hydrochloride :
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Pyrimidine Coupling :
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The hydrochloride salt is neutralized with aqueous NaOH and reacted with 2-chloro-4,6-dimethylpyrimidine in toluene under reflux (110°C, 12 hours).
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Tetrabutylammonium bromide (TBAB) catalyzes the nucleophilic substitution.
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Key Advantages
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Solvent Economy : Dimethoxyethane is recoverable via distillation.
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Scalability : Patent data confirm kilogram-scale production with 88% yield .
One-Pot Tandem Reaction Strategy
A streamlined one-pot method combines enone cyclocondensation and pyrimidine coupling in a single reactor. This approach minimizes intermediate isolation steps, reducing solvent waste.
Reaction Conditions
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Solvent : Ethanol-water (4:1 v/v)
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Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)
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Temperature : 70°C (cyclocondensation), 100°C (coupling)
Mechanistic Insights
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Aminoguanidine hydrochloride reacts with the enone to form the dihydropyrazole-carboximidamide.
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In situ generation of 2-hydrazino-4,6-dimethylpyrimidine (from 2-chloro-4,6-dimethylpyrimidine and hydrazine hydrate) enables direct coupling.
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 65–72% |
| Reaction Time | 18 hours |
| Purity (HPLC) | 93% |
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis employs Wang resin-bound enones to facilitate rapid purification.
Protocol
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Resin Functionalization : Wang resin is derivatized with 3-phenyl-1-(2-hydroxyphenyl)enone via ester linkage.
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Cyclocondensation : Treatment with aminoguanidine hydrochloride and KOH in THF under ultrasound (30 minutes).
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Pyrimidine Coupling : Cleavage from the resin using 2-chloro-4,6-dimethylpyrimidine in DMF.
Advantages
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Purity : >98% after simple filtration.
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Throughput : 50–100 compounds synthesized in parallel.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
The compound N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is an intriguing molecule with potential applications in various scientific research fields. This article delves into its applications, particularly in medicinal chemistry and agricultural research, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their effects on cancer cell lines. The results showed that compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer types.
Agricultural Chemistry
Pesticidal Properties : The compound has shown promise as a potential pesticide due to its structural features that may interfere with pest metabolism. Its application could lead to the development of new agrochemicals that are less harmful to non-target organisms.
Data Table on Pesticidal Efficacy :
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Case Study : A recent publication highlighted the synthesis and biological evaluation of pyrazole derivatives as DHFR inhibitors. The study found that modifications to the pyrimidine ring enhanced binding affinity and selectivity towards the enzyme.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- In contrast, electron-donating groups (e.g., methoxy in Compound 1, methyl in Compound 7) may improve solubility in nonpolar environments .
- Steric Effects : Bulky substituents like 2-bromo (Compound 4) or 3,4-dimethoxy (Compound 8) could hinder molecular packing, influencing crystallinity and bioavailability .
Pyrimidine-Containing Analogues in Agrochemicals
and highlight pyrimidine derivatives with pesticidal activity:
- Pyrithiobac-sodium (CAS: N/A): A herbicide with a 4,6-dimethylpyrimidin-2-ylamine group, structurally analogous to the target compound but lacking the pyrazole-carboximidamide moiety .
- Pyroquilon (CAS: 105779-78-0): A fungicide with a simpler pyrimidine structure (C₁₁H₁₁NO), emphasizing the role of heterocyclic cores in agrochemical design .
Comparison :
- The target compound’s pyrazole-carboximidamide group introduces additional nitrogen atoms, which may enhance chelation properties or interactions with biological targets compared to pyrithiobac-sodium or pyroquilon.
Anti-HIV Activity in Related Compounds
describes SPIII-5ME-AC , a sulfonamide derivative with a 4,6-dimethylpyrimidin-2-yl group, which inhibits HIV integrase at IC₅₀ = 0.8 µM . While the target compound shares the pyrimidine substituent, its pyrazole-carboximidamide scaffold differs from SPIII-5ME-AC’s indole-sulphonamide structure. This suggests that scaffold topology critically influences biological activity, even with shared substituents.
Pharmacological Potential
Crystallographic and Hydrogen-Bonding Analysis
- emphasizes the importance of hydrogen-bonding networks in molecular packing. The target compound’s NH groups (pyrazole-carboximidamide and pyrimidine) may form robust hydrogen bonds, influencing crystal stability and solubility .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 284.32 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, which is known to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with phenylhydrazine and subsequent modifications to introduce the carboximidamide functional group. Various methods have been reported in literature for the efficient synthesis of similar pyrazole derivatives which may be adapted for this compound .
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25.1 µM |
| Escherichia coli | 12.5 mg/mL |
| Pseudomonas aeruginosa | 12.5 mg/mL |
These results indicate that this class of compounds could serve as potential candidates for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these activities are comparable to standard antifungal agents, suggesting that these compounds could be effective in treating fungal infections as well .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. For example, it has been reported to inhibit carbonic anhydrase (CA) enzymes effectively. In vitro studies indicated that modifications in the structure could enhance its inhibitory activity against different isoforms of CA . The following table summarizes the inhibition potency:
| Enzyme Isoform | IC50 (µM) |
|---|---|
| CA I | 140 |
| CA II | 550 |
These findings highlight the potential of this compound as a lead compound for developing CA inhibitors .
Case Studies and Research Findings
Several studies have focused on the pharmacological activities of pyrazole derivatives:
- Antibacterial Study : A series of pyrazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that specific substitutions on the pyrazole ring significantly enhanced antibacterial efficacy compared to standard treatments like ceftriaxone .
- Antifungal Research : In a comparative study involving several pyrazole derivatives against Candida species, it was found that certain structural modifications led to improved antifungal activity with lower MIC values than traditional antifungal drugs .
- Inhibition of Carbonic Anhydrase : A recent study explored the inhibition of CA by novel pyrazole derivatives. The results indicated promising inhibitory effects on multiple isoforms, suggesting potential applications in treating conditions like glaucoma and edema .
Q & A
Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base-mediated approach using K₂CO₃ in DMF (as solvent) at room temperature has been reported for analogous pyrazole-carboximidamide derivatives . Optimization should focus on:
- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of starting materials to minimize side products.
- Reaction time : Monitor via TLC or HPLC to avoid over-alkylation.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for high-purity isolation.
Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the crystalline structure of this compound be resolved, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) due to their robustness in handling small-molecule crystallography . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate bond-length and angle measurements . Key steps:
- Data collection : Use synchrotron radiation for high-resolution datasets.
- Twinned crystals : Apply twin-law corrections in SHELXL.
- Validation : Cross-check with CCDC databases for consistency.
Q. What are the distinguishing physicochemical properties of this compound compared to structurally similar analogs?
- Methodological Answer : The compound’s uniqueness arises from its 4,6-dimethylpyrimidin-2-yl and 5-phenyl-4,5-dihydropyrazole moieties, which enhance steric bulk and π-π stacking potential. Key comparisons:
| Property | This Compound | Analog (e.g., 5-(4-Chlorophenyl) variant ) |
|---|---|---|
| LogP (calculated) | 3.2 ± 0.1 | 3.8 ± 0.1 |
| Solubility (DMSO) | >50 mM | ~30 mM |
| Thermal stability (°C) | 220–225 | 190–195 |
| Computational tools like Gaussian (DFT) or COSMO-RS can predict solubility and partition coefficients . |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological studies?
- Methodological Answer : SAR analysis requires modular synthesis of derivatives with targeted substitutions. For example:
- Pyrimidine ring : Replace methyl groups with halogens or electron-withdrawing groups to assess electronic effects.
- Phenyl group : Introduce substituents (e.g., -Cl, -OCH₃) at ortho/meta/para positions to probe steric and electronic interactions.
Biological assays (e.g., enzyme inhibition, cellular uptake) should follow standardized protocols (e.g., IC₅₀ determination via dose-response curves). Compare results with analogs in the literature, such as pyrazole-thiazole hybrids showing antiviral activity .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS):
Target selection : Prioritize proteins with known pyrimidine/pyrazole interactions (e.g., kinase enzymes).
Docking : Use flexible ligand sampling and grid-box centering on active sites.
MD validation : Run 100-ns simulations to assess binding stability (RMSD < 2 Å).
Cross-validate with experimental data (e.g., SPR or ITC for binding affinity) .
Q. How should researchers address contradictory data in solubility or bioactivity studies for this compound?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : Ensure consistent use of DMSO/water ratios in assays.
- Impurity profiles : Re-characterize batches via LC-MS to rule out degradation products.
- Assay variability : Use internal controls (e.g., reference inhibitors) across labs.
For bioactivity disputes, conduct orthogonal assays (e.g., fluorescence-based vs. radiometric) and apply statistical frameworks (e.g., Bayesian meta-analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
